molecular formula C16H15N3O2 B14145880 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 88940-80-1

2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14145880
CAS No.: 88940-80-1
M. Wt: 281.31 g/mol
InChI Key: ADNPCYDNWZMYAO-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring attached to a butyl chain, which is further connected to an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the attachment of the butyl chain and subsequent cyclization to form the isoindole-1,3-dione structure. Key reagents and conditions may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating cellular pathways. Specific pathways involved may include cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a pyrimidine ring and an isoindole-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

88940-80-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-(4-pyrimidin-5-ylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C16H15N3O2/c20-15-13-6-1-2-7-14(13)16(21)19(15)8-4-3-5-12-9-17-11-18-10-12/h1-2,6-7,9-11H,3-5,8H2

InChI Key

ADNPCYDNWZMYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=CN=CN=C3

Origin of Product

United States

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